molecular formula C14H11F3O2 B6370699 2-(4-Methoxy-3-trifluoromethylphenyl)phenol CAS No. 1261894-30-7

2-(4-Methoxy-3-trifluoromethylphenyl)phenol

Cat. No.: B6370699
CAS No.: 1261894-30-7
M. Wt: 268.23 g/mol
InChI Key: VEEKOPBWGRUUTJ-UHFFFAOYSA-N
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Description

2-(4-Methoxy-3-trifluoromethylphenyl)phenol is an organic compound characterized by the presence of a methoxy group and a trifluoromethyl group attached to a phenyl ring, which is further connected to a phenol group

Properties

IUPAC Name

2-[4-methoxy-3-(trifluoromethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O2/c1-19-13-7-6-9(8-11(13)14(15,16)17)10-4-2-3-5-12(10)18/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEEKOPBWGRUUTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC=C2O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683641
Record name 4'-Methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261894-30-7
Record name 4'-Methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-3-trifluoromethylphenyl)phenol typically involves the trifluoromethylation of a suitable precursor. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific reaction conditions to introduce the trifluoromethyl group into the aromatic ring.

Industrial Production Methods

Industrial production of 2-(4-Methoxy-3-trifluoromethylphenyl)phenol may involve large-scale trifluoromethylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-3-trifluoromethylphenyl)phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

2-(4-Methoxy-3-trifluoromethylphenyl)phenol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-3-trifluoromethylphenyl)phenol involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially affecting its biological activity. The phenol group may interact with enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)phenol
  • 2-Formyl-4-(4-methoxy-3-trifluoromethylphenyl)phenol

Uniqueness

2-(4-Methoxy-3-trifluoromethylphenyl)phenol is unique due to the presence of both a methoxy group and a trifluoromethyl group on the aromatic ring, which can significantly influence its chemical and biological properties. The trifluoromethyl group, in particular, is known for its electron-withdrawing effects and ability to enhance metabolic stability, making this compound distinct from its analogs .

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